CDK2 Inhibitory Pharmacophore: Class-Level Potency of Isothiazolidine 1,1-Dioxide Scaffold and Structural Divergence from 2,6-Difluoro Analog
The isothiazolidine 1,1-dioxide moiety, the core pharmacophore of CAS 941994-25-8, has been validated as a CDK1/CDK2 inhibitory motif across multiple chemotypes. In the 3,5-diaminoindazole series, introduction of 1λ6-isothiazolidine-1,1-dioxide at the 5-position yielded compounds with CDK2 IC50 = 30 nM, CDK1 IC50 = 150 nM, and CDK4 IC50 = 750 nM in biochemical kinase assays . In the 3-hydroxychromone series, isothiazolidine 1,1-dioxide analogues demonstrated potent CDK1 and CDK2 inhibition with anti-proliferative activity against EJ, HCT116, SW620, and MDAMB468 cancer cell lines . For CAS 941994-25-8 specifically, the 3-fluoro substitution differentiates it from the 2,6-difluoro analog (CAS 941886-50-6, MW 366.38): the mono-fluoro substitution reduces molecular weight by 17.99 Da while potentially preserving key hydrophobic interactions with the CDK2 ATP-binding pocket through the 2-methylphenyl spacer . No direct head-to-head biochemical IC50 data for CAS 941994-25-8 versus its analogs has been identified in the non-proprietary literature as of May 2026.
| Evidence Dimension | CDK2 inhibition (class-level scaffold validation) |
|---|---|
| Target Compound Data | No direct CDK2 IC50 data available for CAS 941994-25-8 in published literature; compound is positioned as an in vitro probe based on the validated isothiazolidine 1,1-dioxide CDK pharmacophore. |
| Comparator Or Baseline | 3,5-Diaminoindazole with 1λ6-isothiazolidine-1,1-dioxide: CDK2 IC50 = 30 nM, CDK1 IC50 = 150 nM (Lee et al., 2008); 2,6-difluoro analog (CAS 941886-50-6) reported to inhibit CDK2 with IC50 significantly lower than non-fluorinated analogs (vendor report, quantitative value not publicly disclosed). |
| Quantified Difference | Scaffold-level inference: isothiazolidine 1,1-dioxide introduction enables nanomolar CDK2 inhibition across indazole and chromone chemotypes. Structural differentiation of 3-F vs 2,6-diF: 17.99 Da molecular weight advantage for target compound (348.39 vs 366.38), potentially translating to improved ligand efficiency if potency is maintained. |
| Conditions | Biochemical kinase inhibition assay (CDK2/Cyclin A or E); cell proliferation assay in EJ, HCT116, SW620, A549, MDAMB468 lines. |
Why This Matters
The validated CDK2 pharmacophore establishes mechanistic plausibility for target engagement screening; the 3-fluoro substitution offers a differentiated chemical space vector that is untested against public kinome panels, representing a novel screening opportunity distinct from the 2-fluoro and 2,6-difluoro probes already described in the patent literature (US6620831).
- [1] Lee J, Choi H, Kim KH, et al. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(7):2292-2295. doi:10.1016/j.bmcl.2008.03.002. PMID: 18353638. View Source
- [2] Lee J, Park J, Lee J, et al. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg Med Chem Lett. 2007;17(5):1284-1287. doi:10.1016/j.bmcl.2006.12.011. PMID: 17178224. View Source
